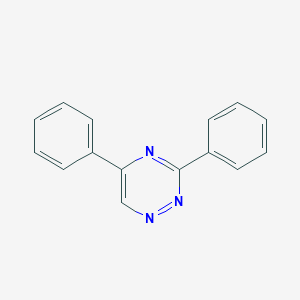

3,5-Diphenyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-11-16-18-15(17-14)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRLHQBBFQOVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310744 | |

| Record name | 3,5-Diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-43-8 | |

| Record name | 3,5-Diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24108-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diphenyl 1,2,4 Triazine and Its Derivatives

Core Ring Synthesis of 3,5-Diphenyl-1,2,4-Triazine

The fundamental construction of the this compound ring is primarily achieved through cyclocondensation reactions, where acyclic precursors are joined to form the heterocyclic core.

Cyclization Reactions and Precursor Condensation Protocols

The most prevalent method for synthesizing asymmetrically substituted 1,2,4-triazines, such as the 3,5-diphenyl variant, involves the condensation of an α-dicarbonyl compound with an amidrazone. mdpi.comnih.gov For the specific synthesis of this compound, the key precursors are benzamidrazone and phenylglyoxal.

The reaction mechanism proceeds through an initial condensation between the more nucleophilic hydrazine (B178648) moiety of benzamidrazone and one of the carbonyl groups of phenylglyoxal. This is followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazine (B1199460) ring. nih.gov The regioselectivity, which determines the formation of the 3,5-disubstituted product over the 3,6-disubstituted isomer, is dictated by the relative electrophilicity of the carbonyl groups in the α-dicarbonyl precursor and the nucleophilicity of the nitrogen atoms in the amidrazone. nih.gov

A general representation of this condensation is as follows:

Precursor 1: Benzamidrazone

Precursor 2: Phenylglyoxal

Condition: Typically involves heating in a suitable solvent like ethanol (B145695).

Product: this compound

Multistep Synthesis Approaches and Optimization

One-pot syntheses for substituted 1,2,4-triazines have been developed to improve efficiency and yield. A notable approach involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net While this provides a general route, specific optimization for this compound would involve the careful selection of a phenyl-substituted amide and a phenyl-containing 1,2-diketone.

Another documented multistep synthesis provides access to a functionalized this compound core. The reaction of ethyl 3-phenyl-2,3-dioxopropionate with benzamidrazone in dry ethanol yields ethyl 3,5-diphenyl-as-triazine-6-carboxylate. This process demonstrates the construction of the 3,5-diphenyl substituted ring, which can then be subjected to further modifications.

Functionalization Strategies for this compound Derivatives

Once the core this compound ring is synthesized, it can be further modified to introduce various functional groups, altering its chemical and physical properties.

Introduction of Substituents at the Triazine Ring (e.g., Halogenation, Methylation)

Methylation: The introduction of a methyl group onto the triazine ring has been reported. Specifically, the methylation of this compound using Meerwein's salt (trimethyloxonium tetrafluoroborate) or methyl triflate leads to the selective alkylation at the N1 position, forming the corresponding N1-methyl-3,5-diphenyl-1,2,4-triazinium salt. nih.govtandfonline.com This quaternization of the nitrogen atom significantly increases the reactivity of the triazine ring. nih.gov

| Starting Material | Reagent | Product | Reference(s) |

| This compound | Me3O+BF4– or Methyl triflate | N1-Methyl-3,5-diphenyl-1,2,4-triazinium salt | nih.gov, tandfonline.com |

Halogenation: Detailed research findings on the direct halogenation of the parent this compound are limited in the reviewed literature. Methodologies often focus on the more common 5,6-diphenyl isomer, such as the conversion of 3-hydroxy-5,6-diphenyl-1,2,4-triazine to 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) using phosphorus oxychloride. Synthesis of a halogenated derivative, 6-chloro-3,5-diphenyl-as-triazine, has been achieved, though this involves functionalization at the C6 position of a pre-existing carboxylate derivative rather than direct halogenation of the parent heterocycle.

Synthesis of 3-Amino, 3-Hydrazino, and 3-Hydroxy/Thioxo Derivatives

A comprehensive search of scientific literature did not yield specific, reproducible synthetic protocols for the preparation of 3-amino, 3-hydrazino, 3-hydroxy, or 3-thioxo (mercapto) derivatives directly from the This compound scaffold. The available research predominantly describes the synthesis of these functionalized derivatives for the 5,6-diphenyl-1,2,4-triazine (B1616786) isomer.

For instance, the synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine is commonly achieved by the cyclocondensation of benzil (B1666583) with aminoguanidine (B1677879). researchgate.net Similarly, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) is prepared from its 3-chloro or 3-methylsulfonyl precursors, nih.govresearchgate.net and 3-mercapto-5,6-diphenyl-1,2,4-triazine (which exists in tautomeric equilibrium with the 3-thione form) is synthesized from the reaction of benzil with thiosemicarbazide. asianpubs.orgconnectjournals.com These methods are specific to the 5,6-diphenyl substitution pattern due to the use of benzil (1,2-diphenylethane-1,2-dione) as a key precursor.

Alkylation and Arylation Reactions on the Triazine Nitrogen Atoms

Alkylation: Alkylation of the nitrogen atoms in the 1,2,4-triazine ring is a key functionalization strategy. As mentioned previously, the reaction of this compound with alkylating agents like methyl triflate or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) results in the formation of N1-alkyl triazinium salts. nih.govymerdigital.com The use of triflates is often preferred for their convenient handling. ymerdigital.com Studies show that this alkylation dramatically enhances the reactivity of the triazine ring system in subsequent reactions, such as cycloadditions, by several orders of magnitude. nih.gov The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the solvent, with anhydrous toluene (B28343) favoring the formation of the N1 isomer. ymerdigital.com

Arylation: While N-arylation is a known modification for some heterocyclic systems, specific methods for the direct N-arylation of this compound are not extensively documented in the surveyed literature. Methodologies such as the Chan-Lam coupling have been applied to related structures like 1,2,4-triazine-3,5(2H,4H)-diones for N-arylation. rsc.org Similarly, photoinduced arylation has been demonstrated on these dione (B5365651) analogues. rsc.org However, the applicability of these methods to the aromatic this compound core requires further investigation.

Compound Index

Derivatization of Phenyl Moieties (e.g., Substituted Phenyl Rings)

The functionalization of the phenyl rings attached to the 1,2,4-triazine core is a key strategy for modulating the compound's properties. This is typically achieved by employing substituted precursors in the primary synthesis rather than by direct substitution on the pre-formed this compound. The synthesis generally involves the condensation of α-dicarbonyl compounds with amidrazones or the reaction of acylhydrazides with 1,2-diketones.

By using substituted benzil or related dicarbonyl compounds, a variety of derivatives can be created. For instance, the synthesis of 6-anisyl-3,5-diphenyl-1,2,4-triazine involves the reaction of benzil and benzamide, followed by cyclization, where one of the phenyl groups is replaced by an anisyl group. researchgate.net Similarly, derivatives with chloro substituents on the phenyl rings can be prepared. The reaction of benzil with p-chlorobenzamide in a one-pot synthesis yields 3-(p-chlorophenyl)-5,6-diphenyl-1,2,4-triazine. arkat-usa.org

A modified procedure allows for the synthesis of 3,5-disubstituted-1,2,4-triazines through the cyclization of corresponding aryl amidrazones with aryl glyoxals. mdpi.com This method has been used to produce derivatives like 5-(4-Bromophenyl)-3-phenyl-1,2,4-triazine. mdpi.com

The following table summarizes the synthesis of various this compound derivatives with substituted phenyl moieties.

| Compound Name | Precursors | Yield (%) | Melting Point (°C) | Reference |

| 6-Anisyl-3,5-diphenyl-1,2,4-triazine | Benzil, Benzamide, Hydrazine Hydrate | 65% | 152 | researchgate.net |

| 3,5-Diphenyl-6-(p-chlorophenyl)-1,2,4-triazine | Benzil, Benzamide, p-Chlorobenzaldehyde, Hydrazine Hydrate | 72% | 108 | arkat-usa.org |

| 5-(4-Bromophenyl)-3-phenyl-1,2,4-triazine | Phenyl amidrazone, (4-Bromophenyl)glyoxal | 53% | 169-171 | mdpi.com |

| 3-Phenyl-5-(thiophen-2-yl)-1,2,4-triazine | Thiophen-2-yl amidrazone, Phenylglyoxal | 60% | 120-121 | mdpi.com |

This table is interactive. Users can sort and filter the data.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced methods that improve efficiency, yield, and the novelty of the synthesized molecules. These include one-pot reactions and the use of catalysts to drive the formation of the triazine ring.

A notable one-pot procedure for substituted 1,2,4-triazines involves the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.netarkat-usa.org The key advantage of this method is the stepwise addition of reagents upon completion of each step, generating the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. researchgate.netarkat-usa.org This method has been successfully used to prepare a range of substituted triazines. researchgate.netarkat-usa.org

Another powerful one-pot approach utilizes a zirconium catalyst (ZrOCl₂·8H₂O) in an ethanol-water solvent system. nih.gov This method was developed for synthesizing a novel series of 1,2,4-triazines bearing 1,2,3-triazole and piperidine (B6355638) rings, starting from 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazide, benzil, and ammonium (B1175870) acetate (B1210297). nih.gov The reported yields for these complex molecules are impressively high, ranging from 87-94%. nih.gov

The following table presents examples of one-pot syntheses for 1,2,4-triazine derivatives.

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| Amides, 1,2-Diketones | Base, Hydrazine Hydrate | Substituted 1,2,4-triazines | 44-72% | arkat-usa.org |

| 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazide, Benzil | NH₄OAc, ZrOCl₂·8H₂O | 3-substituted 5,6-diphenyl-1,2,4-triazines | 87-94% | nih.gov |

This table is interactive. Users can sort and filter the data.

The use of catalysts in the synthesis of 1,2,4-triazines can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. Both weak base and metal-based catalysts have been employed effectively.

Ammonium acetate is often used as a weak base catalyst for the condensation of benzil with alkyl/aryl hydrazides to form 3-akyl/aryl-5,6-trisubstituted-1,2,4-triazines. researchgate.net More advanced catalytic systems have also been developed. As mentioned previously, zirconium oxychloride (ZrOCl₂·8H₂O) has proven to be an efficient catalyst for the one-pot synthesis of complex 3-substituted 5,6-diphenyl-1,2,4-triazines, leading to excellent yields. nih.gov

Rhodium catalysts have been utilized in an unexpected O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. organic-chemistry.org This reaction generates common intermediates that can undergo subsequent intramolecular cyclization under mild conditions to yield 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org

While research on iron-catalyzed cyclization has been demonstrated for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines from aldehydes, this highlights the potential for exploring inexpensive and abundant metals for the synthesis of related heterocyclic systems like 1,2,4-triazines. rsc.orgrsc.org

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Ammonium Acetate | Condensation | Benzil, Alkyl/Aryl Hydrazides | 3-Alkyl/aryl-5,6-trisubstituted-1,2,4-triazines | researchgate.net |

| ZrOCl₂·8H₂O | One-pot synthesis | Benzil, Carbohydrazides | 3-substituted 5,6-diphenyl-1,2,4-triazines | nih.gov |

| Rhodium catalyst | O-H insertion/rearrangement/cyclization | N-acylhydrazones, N-sulfonyl-1,2,3-triazoles | 3,5,6-trisubstituted-1,2,4-triazines | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Reactivity and Chemical Transformations of 3,5 Diphenyl 1,2,4 Triazine Derivatives

Reactivity of the 1,2,4-Triazine (B1199460) Core

The inherent electron deficiency of the 1,2,4-triazine ring makes it an excellent participant in reactions that involve electron-rich partners. This property is central to its use in cycloaddition and ligation reactions.

Inverse Electron-Demand Diels-Alder Reactions (e.g., with Strained Alkynes)

1,2,4-triazines function as azadienes in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the synthesis of other N-heterocycles. nih.gov This reaction involves the [4+2] cycloaddition of the electron-poor triazine with an electron-rich dienophile. While reactions with simple alkenes and alkynes often require high temperatures, the use of strained dienophiles, such as bicyclononynes (BCN), significantly accelerates the process, allowing it to proceed at lower temperatures. nih.gov

The IEDDA reaction of 1,2,4-triazines with strained alkynes typically proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which involves the expulsion of a dinitrogen molecule to yield a substituted pyridine (B92270). nih.gov However, the kinetics of these reactions with 1,2,4-triazines are often slower compared to their more reactive cousins, the 1,2,4,5-tetrazines. rsc.orgresearchgate.net Research has shown that coordinating a Re(I) metal center to the 1,2,4-triazine ring can speed up the IEDDA reaction with bicyclooctyne (a strained alkyne) by a factor of 55. rsc.orgresearchgate.net This acceleration is attributed to a lowering of the distortion energy and more favorable interaction energy upon metal coordination. rsc.org The strain-promoted IEDDA cycloaddition (SPIEDAC) of 1,2,4-triazines with strained alkynes has emerged as a promising alternative to tetrazine-based reactions for cellular and biochemical studies. nih.govrsc.org

Bioorthogonal Ligation Reactions involving 1,2,4-Triazinium Salts

Bioorthogonal chemistry requires reactions that are fast, selective, and biocompatible. While the IEDDA reaction of neutral 1,2,4-triazines can be sluggish, their corresponding N1-alkylated salts exhibit dramatically enhanced reactivity. wiley.comnih.govchemrxiv.org The formation of N1-alkyl 1,2,4-triazinium salts creates a positively charged, more electron-deficient heterocycle that is highly activated for bioorthogonal ligation with strained alkynes. wiley.comconicet.gov.ar

Studies have demonstrated that these triazinium salts react with strained alkynes, such as endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN), at rates three orders of magnitude faster than their non-alkylated parent triazines. wiley.comnih.govresearchgate.net For instance, the reaction of N1-methyl-3,5-diphenyl triazinium with endo-BCN is approximately 1000 times faster than the reaction of 3,5-diphenyl-1,2,4-triazine with the same alkyne. wiley.comresearchgate.net This "triazinium ligation" is a powerful tool for the efficient modification of peptides and proteins. wiley.comchemrxiv.orgresearcher.life The resulting triazinium salts are stable under biological conditions, possess good water solubility, and exhibit high cell permeability, making them superior reagents for intracellular labeling applications compared to analogous 1,2,4,5-tetrazines. wiley.comnih.govchemrxiv.org

Electrophilic Reactions of the 1,2,4-Triazine Ring (e.g., N1-Alkylation leading to Triazinium Salts)

The nitrogen atoms in the 1,2,4-triazine ring are susceptible to electrophilic attack. A key example of this reactivity is N-alkylation, which is crucial for activating the triazine core for bioorthogonal applications. The alkylation of 3,5-disubstituted 1,2,4-triazines occurs selectively at the N1 position. wiley.com

This selective N1-alkylation can be achieved using various alkylating agents. nih.gov While agents like benzyl (B1604629) bromide and methyl iodide can be sluggish, Meerwein's salt (trimethyloxonium tetrafluoroborate) and alkyl triflates are effective for clean and efficient formation of the corresponding N1-alkyl-1,2,4-triazinium salts. wiley.comnih.gov The resulting triazinium salts are bench-stable and serve as key precursors for generating highly reactive species for cycloaddition reactions. nih.gov The positive charge introduced upon alkylation not only enhances the reactivity of the triazine ring towards dienophiles but also improves its physicochemical properties, such as water solubility and cell permeability. wiley.com

Table 1: Reactivity Enhancement by N1-Alkylation

| Compound | Dienophile | Second-Order Rate Constant (k₂) | Fold Increase in Reactivity |

|---|---|---|---|

| This compound (Trz1) | endo-BCN | 0.021 M⁻¹s⁻¹ wiley.comresearchgate.net | 1x |

Nucleophilic Substitution Reactions on Functionalized 3,5-Diphenyl-1,2,4-Triazines

The electron-deficient nature of the 1,2,4-triazine ring also facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at the C3 position.

Reactions of 3-Chloro-5,6-Diphenyl-1,2,4-Triazine (B1585372) with Amines

The chlorine atom in 3-chloro-5,6-diphenyl-1,2,4-triazine is a good leaving group and can be readily displaced by various nucleophiles, including primary and secondary amines. This nucleophilic substitution reaction provides a straightforward route to synthesize 3-amino-5,6-diphenyl-1,2,4-triazine derivatives. grafiati.com The reaction is a classic example of SNAr, where the amine attacks the electron-poor carbon atom attached to the chlorine, leading to the formation of a substitution product. This method has been employed as a key step in the synthesis of complex chiral ligands for asymmetric catalysis. grafiati.com

Reactions of 3-Methylsulfonyl-as-Triazines with Nucleophiles

The methylsulfonyl group (–SO₂CH₃) is an excellent leaving group, making 3-methylsulfonyl-as-triazines valuable substrates for nucleophilic substitution reactions. nih.gov Various 3-substituted 5,6-diaryl-as-triazines have been synthesized by reacting 5,6-diaryl-3-methylsulfonyl-as-triazines with a range of oxygen, nitrogen, and carbon-based nucleophiles. nih.gov For instance, the methylsulfonyl group can be displaced to introduce ester functionalities, which was a key strategy in developing blood platelet aggregation inhibitors. nih.gov The high reactivity of the sulfonyl group allows for the introduction of diverse functional groups at the C3 position of the triazine ring under relatively mild conditions. jst.go.jpurfu.ru

Table 2: Examples of Nucleophilic Substitution on Functionalized 1,2,4-Triazines

| Triazine Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Amines | 3-Amino-5,6-diphenyl-1,2,4-triazine derivatives | grafiati.com |

| 5,6-Diaryl-3-methylsulfonyl-as-triazine | O, N, C-Nucleophiles | 3-Substituted 5,6-diaryl-as-triazines | nih.gov |

Condensation and Cycloaddition Reactions of 3-Functionalized Derivatives

The presence of nucleophilic groups at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) core imparts unique reactivity, enabling the synthesis of a wide array of novel heterocyclic compounds. These functionalized triazines act as versatile building blocks, particularly in reactions with electrophilic reagents like carbonyls and isothiocyanates, leading to the formation of larger, often fused, heterocyclic systems.

3-Amino-5,6-diphenyl-1,2,4-triazine serves as a key precursor for the synthesis of various heterocyclic systems. researchgate.net The amino group at the C-3 position exhibits significant nucleophilicity, readily reacting with isocyanate and isothiocyanate reagents. researchgate.netscilit.comsciencepublishinggroup.com

The addition of reagents such as cyclohexyl isocyanate, methyl isothiocyanate, and phenyl isothiocyanate to 3-amino-5,6-diphenyl-1,2,4-triazine in refluxing ethanol (B145695) leads to the formation of the corresponding N¹,N³-disubstituted urea (B33335) and thiourea (B124793) derivatives. researchgate.netsciencepublishinggroup.com For instance, the reaction with cyclohexyl isocyanate yields N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N'-cyclohexylurea. sciencepublishinggroup.com Similarly, reactions with methyl and phenyl isothiocyanate produce N¹,N³-disubstituted thioureas. researchgate.netsciencepublishinggroup.com

These urea and thiourea intermediates are valuable for further transformations. A significant application is their subsequent ring-closure reaction with diethyl malonate to produce barbituric and thiobarbituric acid derivatives bearing the 1,2,4-triazine moiety. scilit.comsciencepublishinggroup.com These reactions highlight the utility of the 3-amino derivative as a scaffold for constructing complex molecules with potential biological activities. scilit.com The active methylene (B1212753) group in the resulting barbituric and thiobarbituric acids can undergo further condensation with aldehydes, such as pyridine-4-carboxaldehyde, expanding the molecular diversity. sciencepublishinggroup.com

| Starting Material | Reagent | Product Type | Ref. |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Cyclohexyl isocyanate | N¹,N³-disubstituted urea | researchgate.netsciencepublishinggroup.com |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Methyl isothiocyanate | N¹,N³-disubstituted thiourea | researchgate.netsciencepublishinggroup.com |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Phenyl isothiocyanate | N¹,N³-disubstituted thiourea | researchgate.net |

| N¹,N³-disubstituted ureas/thioureas | Diethyl malonate | Barbituric/Thiobarbituric acids | scilit.comsciencepublishinggroup.com |

The hydrazino group in 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) is a potent nucleophile that facilitates a variety of condensation and cyclization reactions. researchgate.netresearchgate.net This derivative is typically synthesized via the cyclocondensation of benzil (B1666583) with diaminoguanidine. researchgate.net

Reactions with Sugars: 3-Hydrazino-5,6-diphenyl-1,2,4-triazine reacts with monosaccharides, including hexoses and pentoses. scilit.com For example, its reaction with D(−)fructose, D(+)glucose, D(−)ribose, and D(−)arabinose results in the formation of the corresponding bis-triazinyl hydrazones. scilit.com These reactions demonstrate the ability of the hydrazino-triazine to engage with complex carbonyl-containing biomolecules.

Reaction with Chloroacetonitrile (B46850): The interaction between 3-hydrazino-5,6-diphenyl-1,2,4-triazine and chloroacetonitrile in a solvent like refluxing N,N-dimethylformamide (DMF) is a key transformation that leads directly to a fused heterocyclic system. researchgate.netresearchgate.net This reaction produces 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine. researchgate.net The formation of this fused system occurs through an initial nucleophilic substitution followed by an intramolecular cyclization. The resulting amino group on the newly formed ring can be further functionalized. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(−)fructose | bis-triazinyl hydrazone | scilit.com |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(+)glucose | bis-triazinyl hydrazone | scilit.com |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine | researchgate.netresearchgate.net |

The functionalized derivatives of 5,6-diphenyl-1,2,4-triazine are excellent precursors for the synthesis of fused heterocyclic systems. The strategic placement of reactive groups allows for intramolecular cyclizations to build new rings onto the parent triazine core.

As mentioned previously, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with chloroacetonitrile is a direct route to the 1,2,4-triazino[4,3-b] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine ring system. researchgate.netresearchgate.net This cyclocondensation is a powerful method for constructing polycyclic nitrogen-containing heterocycles. researchgate.net

Other reagents can also induce the formation of fused systems. The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with triethyl orthoformate or formic acid yields 6,7-diphenyl-s-triazolo[4,3-b]-as-triazine. researchgate.net This demonstrates how simple C1 electrophiles can be used to construct a fused five-membered triazole ring.

Furthermore, the amino derivative, 3-amino-5,6-diphenyl-1,2,4-triazine, can be used to create other fused structures. For example, reaction with chloroacetic acid can lead to imidazo[2,1-c] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine derivatives, showcasing the versatility of these building blocks in heterocyclic synthesis. globaljournals.orgscirp.org

| Precursor | Reagent | Fused System Formed | Ref. |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 1,2,4-Triazino[4,3-b] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine | researchgate.netresearchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Triethyl orthoformate / Formic acid | s-Triazolo[4,3-b]-as-triazine | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Chloroacetic acid | Imidazo[2,1-c] researchgate.netscilit.comCurrent time information in Bangalore, IN.triazine | globaljournals.orgscirp.org |

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of 3,5-Diphenyl-1,2,4-Triazine and its Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound and its analogues. Each method provides unique information about the molecule's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 1,2,4-triazine (B1199460) derivatives.

In the ¹H NMR spectra of various derivatives, the aromatic protons of the phenyl rings typically appear as a multiplet in the range of δ 7.29–8.25 ppm. arkat-usa.org For instance, in 6-Anisyl-3,5-diphenyl-1,2,4-triazine, the aromatic protons resonate between δ 7.31-7.80 ppm and δ 8.10-8.25 ppm, while the methoxy (B1213986) protons present as a singlet at δ 3.84 ppm. arkat-usa.orgresearchgate.net In 3,6-Diphenyl-5-methyl-1,2,4-triazine, the methyl protons appear as a singlet at δ 2.65 ppm, and the aromatic protons are observed between δ 7.70 - 8.30 ppm. researchgate.net

¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The carbon atoms of the triazine ring are characteristically deshielded, with signals appearing in the region of δ 155–162 ppm. arkat-usa.orgvulcanchem.com For example, in 6-Anisyl-3,5-diphenyl-1,2,4-triazine, the triazine carbons are observed at δ 155.1, 156.4, and 160.3 ppm. arkat-usa.orgresearchgate.net The phenyl carbons resonate in the typical aromatic region of δ 125–136 ppm. arkat-usa.org The specific chemical shifts are influenced by the nature and position of substituents on the triazine and phenyl rings.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and characteristic vibrations of the triazine ring system.

Studies on derivatives such as 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines have identified key vibrational modes. tandfonline.com The Raman spectra of these compounds show a strong band near 770 cm⁻¹, which is assigned to the ring breathing vibration of the 1,2,4-triazine ring. tandfonline.com In the IR spectra, a medium-to-strong band around 800 cm⁻¹ is attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine ring. tandfonline.com For derivatives like 6-Anisyl-3,5-diphenyl-1,2,4-triazine, characteristic IR absorption bands are observed for aromatic C-H stretching (ν_max 3061 cm⁻¹), C=N stretching within the heterocyclic ring (ν_max 1618, 1570 cm⁻¹), and C=C aromatic stretching (ν_max 1480 cm⁻¹). arkat-usa.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated π-system of the this compound scaffold. Derivatives of this compound are known to have strong UV absorption characteristics. For example, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt is suitable for use in spectrophotometric applications, indicating significant absorbance. The extended π-conjugation conferred by the phenyl groups and the triazine ring leads to characteristic π→π* transitions. The position of the maximum absorption (λ_max) is sensitive to substitution on both the triazine and phenyl rings, which can alter the energy of the molecular orbitals involved in the electronic transitions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and exploring the fragmentation pathways of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum provides direct confirmation of the compound's molecular formula. For instance, the mass spectrum of 6-Anisyl-3,5-diphenyl-1,2,4-triazine shows a molecular ion peak at m/z 339, and 3,5-Diphenyl-6-(p-chlorophenyl)-1,2,4-triazine shows its M+ peak at m/z 343. arkat-usa.orgresearchgate.net The fragmentation patterns of these compounds are often characterized by the loss of the phenyl substituents, providing further structural confirmation.

Electron Spin Resonance (ESR) spectroscopy is the definitive method for the detection and characterization of paramagnetic species, including the radical form of this compound. While specific ESR data for the this compound radical is not extensively documented, the technique would be used to study its electronic structure. If the radical were to be generated, the unpaired electron would interact with the magnetic moments of the nitrogen nuclei within the 1,2,4-triazine ring. This interaction, known as hyperfine coupling, would split the ESR signal into a characteristic pattern of lines. The magnitude of the coupling constants would provide insight into the delocalization of the unpaired electron across the heterocyclic system.

Mass Spectrometry (MS)

X-ray Crystallography and Solid-State Structural Analysis

In the solid state, 3,5-diphenyl-1,2,4-triazin-6(1H)-one forms centrosymmetric dimers through pairs of N-H···N hydrogen bonds. arkat-usa.orgnih.gov The molecule itself is not perfectly planar in the crystal, though computational studies predict a planar conformation for an isolated molecule. nih.gov The solid-state conformation is stabilized by several intramolecular C-H···N and C-H···O hydrogen bonds. nih.gov The planarity of the triazine ring is a common feature in its derivatives; for example, the triazine ring in 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine is also nearly flat. The crystal packing of these molecules is often influenced by edge-to-edge stacking interactions between the aromatic rings of adjacent molecules. tandfonline.com

Molecular Geometry and Conformation of the Triazine Ring and Phenyl Substituents

Detailed experimental data from single-crystal X-ray diffraction for the parent this compound is not extensively documented in the available literature. However, analysis of related substituted 1,2,4-triazine structures allows for well-founded postulations about its geometry.

The central 1,2,4-triazine ring is expected to be largely planar. In analogous compounds, such as 3,5,6-triphenyl-1,2,4-triazine, the heterocyclic core maintains planarity. It is characteristic for the phenyl substituents on triazine rings to be twisted out of the plane of the central heterocycle. This rotation minimizes the steric hindrance between the phenyl groups and the triazine ring. For example, in the related 3-Chloro-5,6-diphenyl-1,2,4-triazine (B1585372), the phenyl groups at the C5 and C6 positions are inclined at significant angles relative to the triazine plane. A similar non-coplanar arrangement is anticipated for the phenyl groups at the C3 and C5 positions of this compound, resulting in a twisted, propeller-like molecular architecture.

Intermolecular Interactions and Crystal Packing (e.g., C-H...N Hydrogen Bonds, π-π Stacking)

The arrangement of molecules in the solid state is dictated by various non-covalent interactions. For nitrogen-rich heterocyclic compounds like this compound, specific intermolecular forces are expected to govern the crystal packing.

While specific crystallographic data for this compound is not available, studies on its isomers and derivatives consistently show the presence of certain key interactions. Weak hydrogen bonds of the C-H...N type are commonly observed, where a hydrogen atom from a phenyl ring interacts with a nitrogen atom of a neighboring triazine ring. iucr.org

Furthermore, the presence of multiple aromatic rings (two phenyls and the triazine) suggests that π-π stacking interactions are highly probable. iucr.orgtandfonline.com These interactions, where the electron clouds of the aromatic rings overlap, play a crucial role in stabilizing the crystal lattice. In related structures, both edge-to-edge and offset face-to-face stacking arrangements have been noted. tandfonline.com

Structural Characterization of Metal Complexes and Co-crystals

The nitrogen atoms in the 1,2,4-triazine ring make it an excellent candidate to act as a ligand in coordination chemistry, forming complexes with various metal ions. However, the scientific literature prominently features metal complexes of derivatives of this compound, particularly those with an additional coordinating group, rather than the parent this compound.

A widely studied analogue is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDPT), where the pyridyl group, along with the adjacent triazine nitrogen, creates a bidentate chelate site. tandfonline.comtandfonline.commdpi.com This ligand readily forms mononuclear and polynuclear complexes with a range of metals, including lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). tandfonline.comtandfonline.comrsc.orgnih.gov In these complexes, the metal centers are typically coordinated by the nitrogen atom of the pyridyl ring and one of the nitrogen atoms of the triazine ring, forming a stable five-membered chelate ring. tandfonline.commdpi.com The resulting coordination geometries can be diverse, including distorted octahedral and tetrahedral environments, often influenced by the metal ion, counter-anions, and steric hindrance from the bulky phenyl groups. tandfonline.commdpi.com

No specific structural data for metal complexes or co-crystals involving the unsubstituted this compound ligand were found in the consulted research.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound, serving to confirm its purity and empirical formula. The molecular formula for this compound is C₁₅H₁₁N₃. bldpharm.com

Based on this formula, the theoretical elemental composition can be calculated. While numerous studies report elemental analysis for various derivatives of 1,2,4-triazines, specific experimental (found) data for the parent this compound is not provided in the referenced literature. heteroletters.orgresearchgate.netscirp.orgpreprints.org

Below is a table with the calculated elemental percentages for this compound.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 15 | 180.165 | 77.23% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.75% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.02% |

| Total | 233.274 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying 1,2,4-triazine (B1199460) systems. These methods allow for the detailed analysis of electronic structure, molecular orbitals, and the prediction of spectroscopic properties, offering a molecular-level understanding that complements experimental findings.

DFT studies have been extensively used to investigate the electronic structure and reactivity of 1,2,4-triazine derivatives. For instance, in a study of 3,5-diphenyl-1,2,4-triazin-6(1H)-one, DFT calculations predicted a completely planar conformation for the isolated molecule, which slightly deviates from the non-planar structure observed in the crystalline state due to intermolecular interactions like hydrogen bonding. nih.govresearchgate.net This highlights the influence of the molecular environment on the conformation. DFT methods are also employed to optimize the ground state geometries of novel triazine derivatives, revealing non-coplanar structures where phenyl rings are rotated out of the triazine plane to minimize steric hindrance. nih.gov

The reactivity of 1,2,4-triazines in cycloaddition reactions has also been a focus of DFT studies. For example, the increased reactivity of N1-alkylated 3,5-diphenyl-1,2,4-triazinium salts compared to their non-alkylated counterparts was explained through DFT calculations, which identified the transition state structures for the inverse-electron-demand Diels-Alder (IEDDA) reaction. wiley.com These computational insights are vital for the development of highly reactive bioorthogonal reagents. wiley.comresearchgate.net

Molecular orbital analysis, particularly the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the electronic behavior of 3,5-diphenyl-1,2,4-triazine and related compounds. The energy gap between HOMO and LUMO (Eg) is a key parameter that influences the molecule's stability, reactivity, and electronic transitions. nih.govnih.gov

In many 1,2,4-triazine derivatives, the HOMO is often localized on the phenyl substituents and, if present, donor groups like sulfur atoms, while the LUMO is typically centered on the electron-deficient triazine ring and any acceptor groups. nih.gov This distribution dictates the molecule's role as an electron acceptor in charge-transfer processes. For example, in a study of bis(5,6-diphenyl-1,2,4-triazines), the HOMO was found to be localized on the sulfur atom and phenyl groups, while the LUMO was on the triazine and phenyl groups, indicating that the sulfur acts as a donor and the triazine as an acceptor. nih.gov The HOMO-LUMO gap and other quantum chemical parameters derived from it, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. nih.govjst.go.jp Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution and intramolecular interactions, such as hyperconjugation, which can stabilize the molecule. nih.govjst.go.jp

Table 1: Calculated Quantum Chemical Parameters for Selected Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| DTT | - | - | - | nih.gov |

| BDTTB | - | - | - | nih.gov |

| BDTTMB | - | - | - | nih.gov |

| BDTTMP | - | - | - | nih.gov |

| Cu2(L)2dppm2 | -6.656 | -3.034 | 3.623 | mdpi.com |

Note: DTT = 5,6-diphenyl-1,2,4-triazine-3(4H)-thione; BDTTB = 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane; BDTTMB = 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene; BDTTMP = 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine; Cu2(L)2dppm2 = A dinuclear copper(I) complex with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699). Specific HOMO/LUMO values for the first four compounds were not provided in the source.

Time-dependent DFT (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govrjptonline.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can provide theoretical spectra that can be compared with experimental data to validate the computational model and aid in the interpretation of the observed absorption bands. mdpi.comnih.gov

For instance, TD-DFT calculations have been used to elucidate the origin of electronic spectra in novel bis-triazine (B1207110) derivatives and to understand how structural modifications affect their absorption properties. nih.govresearchgate.net These studies often use a polarizable continuum model (PCM) to account for the effect of the solvent on the electronic transitions. nih.gov The agreement between theoretical and experimental spectra confirms the accuracy of the optimized geometries and electronic structures obtained from DFT calculations. rjptonline.orgmdpi.com

Molecular Orbital Analysis and Charge Distribution

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

For cycloaddition reactions involving 1,2,4-triazines, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, computational modeling is crucial for understanding reactivity. scispace.comnih.gov The distortion/interaction model (also known as the activation strain model) is a theoretical framework used to analyze the activation barriers of these reactions. scispace.comescholarship.org This model partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. escholarship.org

By analyzing these components, researchers can gain insights into the factors that control the reaction rate. For example, this model has been used to explain the high reactivity of strained alkenes and alkynes in cycloadditions with triazines and to predict which pairs of reactions will be mutually orthogonal for applications in bioorthogonal chemistry. scispace.comnih.gov DFT calculations are used to locate the transition state structures and compute the corresponding energies, providing a quantitative understanding of the reaction barriers. wiley.com

Electronic effects, including inductive effects and hyperconjugation, play a significant role in determining the reactivity of organic molecules. askfilo.com Hyperconjugation, which involves the delocalization of sigma-bond electrons into adjacent empty or partially filled p-orbitals, can significantly stabilize transition states and influence reaction rates. askfilo.comiupac.org

Computational studies have been instrumental in dissecting the influence of these electronic effects on the reactivity of 1,2,4-triazines. researchgate.net For example, in the context of bioorthogonal cycloadditions, computational techniques have been used to explore how the electronic structure of reactants can be fine-tuned through hyperconjugation to enhance reaction rates without compromising stability. researchgate.net By systematically modifying substituents on the triazine ring and analyzing the resulting changes in electronic properties and reaction barriers using DFT, researchers can rationally design more efficient reactants for specific applications. researchgate.net NBO analysis is often employed in these studies to quantify the extent of hyperconjugation and other electronic interactions within the molecule. nih.govjst.go.jp

Transition State Analysis for Cycloaddition Reactions

Quantitative Structure-Property Relationship (QSPR) Modeling for Triazine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a series of compounds with their physicochemical properties. springernature.comresearchgate.net This approach is instrumental in predicting the properties of novel molecules before their synthesis, thereby saving time and resources. springernature.com For 1,2,4-triazine derivatives, QSPR studies have been employed to predict a range of properties, from biological activities to material characteristics.

The core of QSPR modeling lies in the generation of molecular descriptors, which are numerical representations of a molecule's structure. These can include topological, geometric, electronic, and quantum-chemical parameters. researchgate.net For instance, studies on s-triazine derivatives have utilized Density Functional Theory (DFT) to calculate properties like heats of formation and have used these to establish relationships with energetic properties. researchgate.net The selection of relevant descriptors is a critical step, often involving sophisticated algorithms to identify the most influential structural features. mdpi.com

In the context of drug design, QSPR models have been developed for various triazine derivatives to predict their therapeutic potential. For example, 3D-QSAR studies on 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazines have been conducted to understand their selective inhibition of cyclooxygenase-2 (COX-2). scispace.com Similarly, QSAR models have been applied to identify novel 1,2,4-triazine derivatives as potential cancer preventive agents by targeting CYP1A1 activity. worldscientific.com These models help in refining the chemical structures to enhance their desired biological activity.

A typical QSPR workflow involves:

Data Set Selection: A diverse set of molecules with known properties is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule.

Variable Selection: Statistical methods are used to select the most relevant descriptors.

Model Construction: A mathematical model is built to relate the selected descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested. springernature.com

The table below illustrates the types of descriptors and their relevance in QSPR studies of triazine derivatives.

| Descriptor Type | Example Descriptors | Relevance in Triazine QSPR |

| Topological | Randic index | Describes molecular branching and connectivity. |

| Quantum-Chemical | HOMO/LUMO energies, Net atomic charges | Relates to chemical reactivity, stability, and intermolecular interactions. researchgate.networldscientific.com |

| Electronic | Dipole moment, Polarizability | Influences solubility, and interactions with biological targets. nih.gov |

| Steric | Molecular volume, Surface area | Affects how a molecule fits into a receptor site. |

It is important to note that the predictive accuracy of QSPR models is highly dependent on the quality and diversity of the initial dataset and the rigorousness of the validation process. scispace.com

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

For 1,2,4-triazine derivatives, MD simulations have been crucial in understanding their behavior in biological environments. For example, simulations have been used to study the stability of complexes formed between 1,2,4-triazine derivatives and their protein targets. nih.gov In a study of 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives as potential anti-inflammatory agents, MD simulations of the most active compound at the COX-2 active site helped to confirm the binding interactions predicted by docking studies. researchgate.net

Key insights from MD simulations include:

Conformational Flexibility: DFT studies on a related compound, 3,5-Diphenyl-1,2,4-triazin-6(1H)-one, predicted a planar conformation for the isolated molecule, while the crystal structure showed a deviation from planarity. researchgate.net MD simulations can explore the energetic landscape between such conformations in different environments.

Solvent Effects: The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations explicitly model solvent molecules, providing a more realistic representation of the system.

Binding Stability: By simulating the ligand-protein complex over time, MD can assess the stability of the binding pose obtained from molecular docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone are common metrics used to evaluate stability. nih.gov

The following table summarizes parameters often analyzed in MD simulations of triazine derivatives.

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures at different time points. | Indicates the stability of the simulated system. A stable RMSD suggests the system has reached equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of a protein or ligand. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | Crucial for the specificity and affinity of ligand binding. nih.gov |

| Potential Energy | The total potential energy of the system over the simulation time. | A stable potential energy profile indicates a well-equilibrated system. nih.gov |

In Silico Studies of Ligand-Target Interactions (e.g., Kinase Binding Prediction)

In silico studies, particularly molecular docking, are a cornerstone of modern drug discovery and are extensively used to predict the binding of ligands like this compound derivatives to biological targets such as kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. mdpi.comacs.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This information is used to estimate the binding affinity and to understand the key interactions driving the binding. For 1,2,4-triazine derivatives, docking studies have been instrumental in identifying potential inhibitors for various targets.

For instance, 1,2,4-triazine derivatives have been investigated as potential adenosine (B11128) A2A receptor antagonists for the treatment of Parkinson's disease. nih.govacs.org Structure-based drug design, guided by molecular modeling and X-ray crystallography, led to the optimization of potent and selective antagonists. nih.govacs.org The binding mode of these compounds was found to be deep inside the orthosteric binding cavity of the receptor. nih.govacs.org

In another study, 1,2,4-triazine derivatives were docked against lanosterol (B1674476) 14-alpha demethylase (CYP51) of Candida albicans to evaluate their potential as antifungal agents. nih.gov The results showed that several derivatives, including a 5,6-diphenyl-1,2,4-triazine (B1616786) derivative, had promising binding affinities, in some cases better than the standard drug fluconazole. nih.gov The key interactions identified included hydrogen bonds and hydrophobic interactions with the active site residues. nih.gov

The table below presents a summary of a docking study of a 5,6-diphenyl-1,2,4-triazine derivative against CYP51. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamide | CYP51 | -11.5 | (Not explicitly detailed in the abstract) |

| 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine | CYP51 | -11.9 | (Not explicitly detailed in the abstract) |

| Fluconazole (Control) | CYP51 | -8.1 | (Not explicitly detailed in the abstract) |

Furthermore, in silico screening of 1,2,4-triazine sulfonamide derivatives against various cancer-related protein kinases (3RHK, 5GTY, 6PL2, and 7JXH) has been performed. mdpi.com The results indicated that several of these compounds exhibited better binding affinities than existing drugs like Erlotinib and Neratinib, highlighting the potential of the 1,2,4-triazine scaffold in the development of new kinase inhibitors. mdpi.com

Coordination Chemistry of 1,2,4 Triazine Ligands Bearing Diphenyl Moieties

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazine (B1199460) ligands bearing diphenyl groups typically involves the reaction of the respective ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their composition and structure.

Complexation with Transition Metals (e.g., Zn(II), Cu(II), Cd(II), Hg(II), Pb(II), Fe(II), Ag(I))

Derivatives of diphenyl-1,2,4-triazine have been successfully used to synthesize complexes with a range of transition metals. For instance, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT) and its sulfonated analogue, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonate (PDTS²⁻), have demonstrated a strong affinity for various metal ions.

Zinc(II) Complexes: Zinc(II) complexes with sulfonated 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine have been synthesized and characterized. nih.govnih.gov These complexes, with general formulas like [Zn(L)Cl₂] and [Zn(L)₂Cl₂], are often water-soluble, which is advantageous for biological applications. nih.govnih.gov The coordination of the triazine ligand to the zinc ion is confirmed by shifts in the IR and UV-Vis spectra. nih.gov

Copper(II) Complexes: A variety of copper(II) complexes with ligands such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (dppt) have been prepared. rsc.org The synthesis of a mononuclear Cu(II) complex, Cu(dppt)₂(H₂O)₂, has been reported, where the dppt ligand coordinates to the copper center. nih.gov The resulting complexes often exhibit distorted octahedral geometries. rsc.orgresearchgate.net

Cadmium(II) and Lead(II) Complexes: The coordination chemistry of PDTS²⁻ with Cd(II) and Pb(II) has been explored, leading to the formation of complexes with high thermal stability. tandfonline.com For example, a 2-D polymeric network has been observed for a Pb(II) complex, {[Pb₂(PDTS)₂(CH₃OH)(H₂O)₂]·H₂O}n. tandfonline.com Similarly, Cd(II) forms a mononuclear complex, [Cd(PDTS)(H₂O)₄]·2H₂O. tandfonline.com Other Cd(II) complexes with PDT, such as [Cd(PDT)₂Cl₂]·H₂O and [Cd(PDT)₂Br₂]·H₂O, have also been synthesized and structurally characterized. tandfonline.com Lead(II) complexes with PDT, such as [Pb(PDT)(NO₃)₂]n and [Pb(PDT)₂(ClO₄)₂EtOH]·CH₃OH, have been reported to form 1D and 2D supramolecular assemblies. tandfonline.com

Iron(II) Complexes: The ligand 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) is known to form a stable, strongly colored complex with iron(II). researchgate.net This property has been utilized for the spectrophotometric determination of iron. researchgate.net The stability constants of Fe(II) complexes with PDT and its derivatives have been determined, indicating the formation of very stable complexes. banglajol.info

Silver(I) Complexes: The synthesis of Ag(I) complexes with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine in the presence of a diphosphine ligand has been reported, resulting in the formation of dinuclear compounds. mdpi.com The triazine ligand acts as a diimine, coordinating readily to the Ag(I) center. mdpi.com

The following table summarizes some of the synthesized transition metal complexes with diphenyl-1,2,4-triazine derivatives.

| Metal Ion | Ligand | Complex Formula | Reference |

| Zn(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4″-disulfonic acid sodium salt (L2) | [Zn(L2)Cl₂]·3H₂O·CH₃OH | nih.gov |

| Zn(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4″-disulfonic acid sodium salt (L2) | [Zn(L2)₂Cl₂] | nih.gov |

| Cu(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (dppt) | Cu(dppt)₂(H₂O)₂ | nih.gov |

| Cu(I) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (L) | Dinuclear complex with bis(diphenylphosphino)methane (B1329430) | mdpi.com |

| Cd(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | [Cd(PDT)₂Cl₂]·H₂O | tandfonline.com |

| Cd(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonate (PDTS²⁻) | [Cd(PDTS)(H₂O)₄]·2H₂O | tandfonline.com |

| Pb(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDPT) | [Pb(PDPT)(NO₃)₂]n | tandfonline.com |

| Pb(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonate (PDTS²⁻) | {[Pb₂(PDTS)₂(CH₃OH)(H₂O)₂]·H₂O}n | tandfonline.com |

| Fe(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Fe(II)(PDT)₃ complex | researchgate.net |

| Ag(I) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (L) | Dinuclear complex with bis(diphenylphosphino)methane | mdpi.com |

Role of Position and Nature of Substituents on Coordination Modes

The coordination behavior of 1,2,4-triazine ligands is significantly influenced by the position and nature of their substituents. The introduction of different functional groups can alter the ligand's electronic properties, steric hindrance, and solubility, thereby affecting the structure and stability of the resulting metal complexes.

For instance, the presence of a pyridyl group at the 3-position of the triazine ring, as seen in 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), creates a bidentate N,N-chelation site that readily coordinates with transition metals. rsc.orgrsc.org The sulfonation of the phenyl rings in PDT to form PDTS²⁻ enhances its water solubility and introduces additional coordination sites through the sulfonate groups. tandfonline.com This allows for the formation of more complex structures, including coordination polymers. tandfonline.com

The steric bulk of the substituents also plays a crucial role. While 3,5-diphenyl-1,2,4-triazine has reduced steric hindrance compared to its 5,6-diphenyl isomer, this can also lead to weaker coordination with metal ions due to fewer donor atoms in the unmodified form.

Structural Diversity of Metal-Triazine Complexes

The versatility of diphenyl-1,2,4-triazine ligands gives rise to a wide array of metal-triazine complexes with diverse structural features, including different coordination geometries and the formation of various nuclearity compounds.

Coordination Geometry and Stereochemistry (e.g., Distorted Tetrahedral, Octahedral)

The coordination geometry around the metal center in these complexes is dictated by the nature of the metal ion, the ligand, and any co-ligands present.

Distorted Tetrahedral Geometry: In some cases, a distorted tetrahedral geometry is observed. For example, in dinuclear Cu(I) and Ag(I) complexes with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and a bridging diphosphine ligand, the metal centers adopt a distorted tetrahedral environment. mdpi.com

Octahedral Geometry: More commonly, an octahedral or distorted octahedral geometry is found. For instance, Cd(II) complexes with the general formula [Cd(PDT)₂X₂] (where X = Cl, Br) exhibit a slightly distorted octahedral environment around the cadmium(II) ion. tandfonline.com Similarly, a Cu(II) complex, [Cu(dppt)₂(H₂O)₂][ClO₄]₂, displays an elongated octahedral geometry, with the equatorial plane formed by the nitrogen atoms of the triazine and pyridyl groups, and the axial positions occupied by water molecules. rsc.org Iron(II) complexes with pyridyl triazine and bipyridine ligands also adopt an octahedral geometry. figshare.com

The following table highlights the coordination geometries observed in some metal-triazine complexes.

| Complex | Metal Ion | Coordination Geometry | Reference |

| [Cu(I) dinuclear complex] | Cu(I) | Distorted tetrahedral | mdpi.com |

| [Ag(I) dinuclear complex] | Ag(I) | Distorted tetrahedral | mdpi.com |

| [Cd(PDT)₂Cl₂]·H₂O | Cd(II) | Distorted octahedral | tandfonline.com |

| [Cd(PDT)₂Br₂]·H₂O | Cd(II) | Distorted octahedral | tandfonline.com |

| [Cu(dppt)₂(H₂O)₂][ClO₄]₂ | Cu(II) | Elongated octahedral | rsc.org |

| [Fe(PDT)₂(bpy)]²⁺ | Fe(II) | Octahedral | figshare.com |

| [Cd(PDTS)(H₂O)₄]·2H₂O | Cd(II) | Distorted octahedral | tandfonline.com |

Formation of Mononuclear, Binuclear, and Polymeric Coordination Compounds

The ability of diphenyl-1,2,4-triazine ligands to act as either chelating or bridging ligands facilitates the formation of complexes with varying nuclearity.

Mononuclear Complexes: Many diphenyl-1,2,4-triazine ligands form simple mononuclear complexes where one or more ligand molecules coordinate to a single metal center. An example is the mononuclear Cu(II) complex Cu(dppt)₂(H₂O)₂, where two dppt ligands chelate to the copper ion. nih.gov Similarly, [Cd(PDTS)(H₂O)₄]·2H₂O is a mononuclear complex. tandfonline.com

Binuclear Complexes: Binuclear complexes, containing two metal centers, can also be formed. The use of bridging ligands in conjunction with the triazine ligand often leads to such structures. For example, the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with Cu(I) or Ag(I) in the presence of bis(diphenylphosphino)methane results in dinuclear complexes where the diphosphine ligand bridges the two metal centers. mdpi.com

Polymeric Coordination Compounds: The self-assembly of metal ions and appropriately functionalized triazine ligands can lead to the formation of coordination polymers with extended 1D, 2D, or 3D structures. The Pb(II) complex with PDTS²⁻, {[Pb₂(PDTS)₂(CH₃OH)(H₂O)₂]·H₂O}n, forms a 2-D polymeric network. tandfonline.com Another example is the 1D polymeric chain observed in the Pb(II) complex [Pb(PDPT)(NO₃)₂]n. tandfonline.com These extended structures are often stabilized by a combination of coordination bonds and noncovalent interactions like hydrogen bonding and π-π stacking. tandfonline.com

Spectroscopic Investigations of Metal-Triazine Complexes

Spectroscopic techniques are indispensable for the characterization of metal-triazine complexes, providing valuable insights into the coordination environment and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the triazine ligand to the metal ion. Upon complexation, shifts in the characteristic vibrational frequencies of the C=N and N=N bonds of the triazine ring are typically observed. nih.gov For instance, in Zn(II) complexes with a sulfonated pyridyl triazine ligand, the stretching frequencies of these bonds shift to lower frequencies compared to the free ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the triazine ligand to a metal ion often results in a bathochromic (red) shift in the absorption bands. nih.gov These spectra are also used to study the stability of the complexes in solution. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts of the protons on the ligand are sensitive to the coordination environment and can provide information about the binding mode of the ligand. nih.govtandfonline.com

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and confirm their composition. researchgate.net

The combination of these spectroscopic methods, along with elemental analysis and single-crystal X-ray diffraction, provides a comprehensive understanding of the rich and diverse coordination chemistry of 1,2,4-triazine ligands bearing diphenyl moieties.

Changes in IR and UV-Vis Spectra Upon Coordination

In coordination chemistry, IR spectroscopy is typically used to identify the ligand's donor atoms by observing shifts in the vibrational frequencies of specific bonds (e.g., C=N, N-N) upon complexation. Similarly, UV-Vis spectroscopy helps understand the electronic transitions within the complex, with shifts in absorption bands indicating the interaction between the metal and the ligand. For related, more extensively studied isomers like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, a shift in the characteristic imine band in the IR spectrum to a lower wavenumber is typically observed, confirming coordination. mdpi.com However, equivalent detailed reports for the parent this compound ligand could not be located.

Magnetic Susceptibility and Molar Conductivity Measurements

There is a lack of specific published data concerning the magnetic susceptibility and molar conductivity of coordination compounds formed with this compound.

These measurements are crucial for characterizing coordination compounds. Magnetic susceptibility data provides insight into the number of unpaired electrons in the metal center, which helps in determining the complex's geometry and the metal's oxidation state. Molar conductivity measurements are used to determine whether a complex is an electrolyte in solution. For complexes of related triazine ligands, molar conductivity values are often low, indicating a non-electrolytic nature. tandfonline.com However, no such specific measurements have been reported for complexes of this compound.

Applications of this compound Coordination Compounds in Materials Science

The potential applications of coordination compounds based on this compound in materials science remain largely unexplored, as evidenced by the limited available research.

Catalytic Applications

There is a notable absence of studies reporting the use of this compound coordination compounds in catalytic applications. The design of effective catalysts often depends on the ligand's ability to stabilize a metal center in various oxidation states and to facilitate substrate binding and product release. While the broader family of triazines is recognized for its potential in developing ligands for catalysis, the specific catalytic activity of this compound complexes has not been a subject of published research. acs.orgscbt.com

Applications of 3,5 Diphenyl 1,2,4 Triazine and Its Derivatives in Materials Science and Chemical Research

Advanced Materials Science Applications

The rigid, planar structure and electron-deficient nature of the 1,2,4-triazine (B1199460) ring make it an attractive component for the development of advanced materials with tailored optical and physical properties.

Optoelectronic Materials (e.g., Electron Acceptor Units, Dye-Sensitized Solar Cells)

Derivatives of 1,2,4-triazine are extensively investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). cymitquimica.comresearchgate.net The electron-deficient triazine core is a key feature, making these compounds effective electron acceptors or transporters. mdpi.com In many designs, the triazine unit is combined with electron-donating moieties to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, which are crucial for the functioning of these devices. theaic.orgnih.gov

In the context of DSSCs, triazine derivatives have been synthesized and studied as photosensitizers. nih.govnih.gov For instance, novel donor-acceptor systems incorporating an electron-deficient triazine moiety as a non-conjugating π-spacer/acceptor have been developed. theaic.org In these systems, a donor like diphenylamine (B1679370) is linked to the triazine core, which in turn is connected to an anchoring acceptor group like rhodanine (B49660) acetic acid. theaic.org The triazine ring acts as an initial acceptor and a bridge in these D-π-A-A type triads. theaic.org Theoretical studies using Density Functional Theory (DFT) have been employed to model 1,2,4-triazine derivatives and predict their suitability for DSSCs by calculating properties such as HOMO/LUMO energy levels and energy gaps. nih.govresearchgate.net These calculations help in designing molecules with optimal electronic properties for efficient electron injection into the semiconductor (e.g., TiO₂) conduction band. theaic.orgnih.gov

Research has explored various derivatives, including those where a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) acts as a core for star-shaped molecules with diketopyrrolo[3,4-c]pyrrole (DPP) arms, designed for organic solar cell applications. frontiersin.org The introduction of different functional groups allows for the fine-tuning of the frontier molecular orbitals (FMOs) and absorption spectra, enhancing the harvesting of sunlight. frontiersin.org Similarly, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) has been noted as a candidate for OLEDs due to its interesting electronic properties. cymitquimica.com

| Derivative Type | Application | Key Finding |

| Diphenylamine-Triazine-Rhodanine Acetic Acid | Dye-Sensitized Solar Cells (DSSC) | The triazine acts as a π-spacer and acceptor, but efficiencies were low due to short-wavelength absorption. theaic.org |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) derivatives | Dye-Sensitized Solar Cells (DSSC) | DFT studies show these compounds are good candidates for DSSCs, with the sulfur atom as a donor and triazine/phenyl groups as acceptors. nih.govresearchgate.net |

| 2,4,6-triphenyl-1,3,5-triazine (TPTA) core with DPP arms | Organic Solar Cells (OSC) | DFT calculations suggest these star-shaped molecules have tunable electronic properties and are promising candidates for ambipolar charge transport materials. frontiersin.org |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | Organic Light-Emitting Diodes (OLED) | The pyridine (B92270) moiety enhances coordination chemistry, and the compound exhibits electronic properties suitable for optoelectronic devices. cymitquimica.com |

Photostable Materials (e.g., UV Filters)

The high UV absorption capacity and photostability of certain triazine derivatives make them excellent candidates for use as UV filters. cosmileeurope.eu Specifically, bis-triazine (B1207110) derivatives like 3,3′-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine) are recognized for their utility in photostable applications. These compounds are used in sunscreens and other cosmetic products to protect the skin from harmful UV radiation. cosmileeurope.eueuropa.eu

Organic UV filters function by absorbing UV radiation in the 280 to 400 nm range. The absorbed energy excites an electron to a higher orbit. When the electron returns to its ground state, the energy is released as harmless heat or longer-wavelength radiation. cosmileeurope.eu The extended π-conjugation conferred by the multiple phenyl groups and the triazine rings in these molecules contributes to their strong UV-absorbing properties and chemical stability. cymitquimica.com Phenylene bis-diphenyltriazine, for example, is used as a light stabilizer in cosmetics to prevent the product itself from deteriorating due to light exposure. cosmileeurope.eu Its effectiveness in absorbing across the UV spectrum makes it a valuable component for broad-spectrum sun protection formulations.

| Compound | Application | Function |

| Phenylene Bis-Diphenyltriazine | UV Filter in Cosmetics | Protects skin from UV radiation by absorbing it and converting it into harmless energy. cosmileeurope.eu |

| 3,3′-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine) | Light Stabilizer | Protects cosmetic products from degradation caused by light exposure. cosmileeurope.eu |

Polymers and Dyes

The 1,3,5-triazine (B166579) structure is a fundamental building block in the synthesis of certain dyes. lookchem.commdpi.com Derivatives of 2,4-diphenyl-1,3,5-triazine (B8718044) are utilized as key intermediates in the production of dyes, where they contribute to enhancing color and performance characteristics. lookchem.com

In the field of polymer science, triazine derivatives are primarily used as additives, particularly as UV absorbers and light stabilizers. sarex.comlotchemistry.com They protect various materials, including plastics, coatings, and elastomers, from the degradation caused by exposure to UV light. lookchem.comsarex.com By absorbing damaging UV radiation, these additives prevent the polymer matrix from breaking down, thus extending the material's lifespan and maintaining its physical properties. sarex.com For instance, 2,4-diphenyl-1,3,5-triazine is used as a light stabilizer in plastics, polymers, and coatings. lookchem.com

Analytical Chemistry Applications

In analytical chemistry, 1,2,4-triazine derivatives have found niche but important applications as reagents that facilitate the detection and quantification of specific analytes.

Chromogenic Reagents for Spectrophotometric Determinations

Certain derivatives of 3,5-diphenyl-1,2,4-triazine are effective chromogenic reagents, meaning they form colored complexes with specific metal ions, allowing for their quantification using spectrophotometry. A prominent example is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), which is used for the determination of iron. chemdad.comresearchgate.net

PDT reacts with iron(II) ions to form a stable, magenta-colored chelate. researchgate.netresearchgate.net This color formation is the basis for the spectrophotometric analysis. The molar absorptivity of the Fe(II)-PDT complex has been reported to be 24,181 L·mol⁻¹·cm⁻¹ at a maximum absorbance of 556.0 nm. researchgate.net This high molar absorptivity indicates a sensitive method for determining trace amounts of iron in various samples, including natural water and food. researchgate.net Another similar reagent, sodium 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4''-disulphonate (ferrozine), is also used as a chromogenic reagent for the indirect determination of substances like ascorbic acid by reacting with iron. nih.gov

| Reagent | Analyte | Complex | Molar Absorptivity (λmax) |

| 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Iron(II) | Fe(II)-PDT (Magenta) | 24,181 L·mol⁻¹·cm⁻¹ (556.0 nm) researchgate.net |

| 3-(2-pyridyl)-5,6-bis(p-methoxyphenyl)-1,2,4-triazine (PBMPT) | Iron(II) | Fe(II)-PBMPT | 32,091 L·mol⁻¹·cm⁻¹ (561.8 nm) researchgate.net |

Precolumn Derivatizing Reagents in High-Performance Liquid Chromatography (HPLC)

The same properties that make PDT a good chromogenic reagent also allow its use as a precolumn derivatizing reagent in HPLC. nih.govlookchem.com In this technique, the analyte of interest is reacted with the derivatizing agent before being injected into the HPLC system. This process converts the analyte into a derivative that is more easily detected.